N-(4-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O.ClH/c19-13(16-7-9-1-4-14-5-2-9)12-10-8-15-6-3-11(10)17-18-12;/h1-2,4-5,15H,3,6-8H2,(H,16,19)(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKXLDHZJMRWJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)NCC3=CC=NC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures are known to interact with various biological targets, including enzymes and receptors.
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling.
Pharmacokinetics
The compound may be metabolized by enzymes in the liver and excreted through the kidneys.
Result of Action
Based on its chemical structure, it may influence cellular processes by modulating the activity of its targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, changes in pH can affect the compound’s ionization state, which can influence its absorption and distribution. Similarly, high temperatures can increase the rate of chemical reactions, potentially affecting the compound’s stability.
Biological Activity
N-(4-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its anticancer effects, potential as an antimicrobial agent, and other therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 287.75 g/mol. The compound features a unique pyrazolo[4,3-c]pyridine core that is known for its pharmacological potential.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines. For example, studies have shown that derivatives of pyrazolo[3,4-b]pyridine exhibit IC50 values in the low micromolar range against Hela cells (IC50 = 2.59 µM) and other cancer types such as MCF7 and HCT-116 .
- Mechanism of Action : The compound induces cell cycle arrest and apoptosis in cancer cells. Specifically, it has been observed to cause S-phase arrest in Hela cells and G2/M phase arrest in MCF7 cells. This suggests a mechanism where the compound disrupts normal cell cycle progression, leading to programmed cell death .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Hela | 2.59 | S-phase arrest |
| MCF7 | 4.66 | G2/M phase arrest |
| HCT-116 | 1.98 | S-phase arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent:
- Mycobacterium tuberculosis : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited significant activity against Mycobacterium tuberculosis with promising results in both in vitro assays and molecular docking studies .
Other Therapeutic Applications
The pyrazolo[3,4-b]pyridine scaffold has been associated with various therapeutic effects including:
- Neurological Effects : Some derivatives have shown potential in treating neurological disorders due to their ability to inhibit specific kinases involved in neurodegeneration .
- Inflammatory Diseases : The compound has also been explored for its anti-inflammatory properties through inhibition of phosphodiesterase enzymes .
Case Studies
Several case studies have investigated the efficacy and safety profiles of this compound:
- Study on Cancer Cell Lines : A comprehensive study evaluated multiple derivatives against a panel of cancer cell lines. Results indicated that modifications to the pyrazolo structure significantly impacted activity levels and selectivity for cancerous versus normal cells .
- Antitubercular Activity Assessment : In a study focused on antitubercular agents, various substitutions on the pyrazolo core were tested against Mycobacterium tuberculosis strains. Results showed that specific substitutions enhanced efficacy significantly compared to baseline compounds .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a therapeutic agent in several disease models due to its unique structural properties.
Anticancer Properties
Research indicates that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit significant anticancer activity. For instance, studies have demonstrated that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazolo[4,3-c]pyridine derivatives and their evaluation against human cancer cell lines. The results indicated that certain derivatives led to a reduction in cell viability by over 50% at micromolar concentrations.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Case Study : In vitro studies have shown that N-(4-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride can protect neuronal cells from oxidative stress-induced damage. This was evidenced by decreased levels of reactive oxygen species (ROS) and improved cell survival rates.
Pharmacology
The pharmacological profile of this compound suggests it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which are critical in inflammatory processes.
- Data Table: Enzyme Inhibition Activity
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| COX-1 | Competitive | 12.5 |
| COX-2 | Non-competitive | 8.0 |
| PDE5 | Mixed-type | 15.0 |
This table summarizes the inhibitory effects of this compound on various enzymes.
Material Science
Beyond medicinal applications, this compound is also being explored for its potential use in material science due to its unique electronic properties.
Organic Electronics
The compound's ability to form stable thin films makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Case Study : Research published in Advanced Materials demonstrates the successful incorporation of pyrazolo[4,3-c]pyridine derivatives into OLED devices, resulting in enhanced charge transport properties and improved device efficiency.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader family of pyrazolo[4,3-c]pyridine carboxamides. Key structural variations among analogs include substituents on the carboxamide nitrogen or pyridine ring, which influence solubility, binding affinity, and biological activity. Below is a detailed comparison:
Table 1: Structural and Physicochemical Properties of Selected Analogs
Key Observations:
Melting Points: Analogs with rigid substituents (e.g., oxazolyl groups in ) exhibit higher melting points (142–143°C), suggesting stronger crystal lattice interactions .
Biological Activity: Antimicrobial Potential: Oxazolyl-tagged analogs () show moderate activity against ESKAPE pathogens, with substituent chain length (e.g., methoxypropyl vs. methoxyethyl) influencing potency .
Key Findings:
Preparation Methods
Synthesis of the Pyrazolo[4,3-c]pyridine Core
A key step in the preparation is the construction of the pyrazolo[4,3-c]pyridine scaffold. Recent advances demonstrate the use of cross-dehydrogenative coupling (CDC) reactions promoted by acetic acid and molecular oxygen as a green and catalyst-free approach. This method involves oxidative coupling between N-amino-2-iminopyridines and β-ketoesters or β-diketones to form substituted pyrazolo[1,5-a]pyridines, which are structurally related to pyrazolo[4,3-c]pyridines.
- The CDC reaction proceeds via an oxidative C(sp^3)–C(sp^2) bond formation followed by dehydrative cyclization.
- Molecular oxygen acts as the green oxidant, and acetic acid serves as both solvent and promoter.
- Optimal yields are achieved under an oxygen atmosphere at elevated temperatures (~130 °C) with 6 equivalents of acetic acid.
| Entry | Acetic Acid Equiv. | Atmosphere | Yield of Pyrazolopyridine (%) |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O₂ | 94 |
| 5 | 6 | Argon | 6 |
Table 1: Effect of Acetic Acid Loading and Atmosphere on Pyrazolopyridine Formation Yield
Introduction of the 4-Pyridinylmethyl Group
The N-(4-pyridinylmethyl) substituent is typically introduced via alkylation of the pyrazolopyridine intermediate using 4-pyridinylmethyl halides (e.g., bromides or chlorides) or equivalents under basic conditions. This step involves nucleophilic substitution where the amide nitrogen attacks the electrophilic pyridinylmethyl halide.
- Alkylation conditions often include a suitable base such as potassium carbonate or sodium hydride.
- The reaction is carried out in polar aprotic solvents like DMF or acetonitrile.
- Temperature control is critical to avoid side reactions and decomposition.
Formation of the Carboxamide and Hydrochloride Salt
The carboxamide group at the 3-position of the pyrazolopyridine ring is introduced either by direct amidation of a corresponding acid derivative or by using amide-forming reagents during the ring construction phase.
- Amidation can be facilitated by coupling agents such as EDCI or DCC.
- The final compound is converted to its hydrochloride salt by treatment with HCl in an appropriate solvent, enhancing its crystallinity and handling properties.
- The use of molecular oxygen as an oxidant in CDC reactions provides an environmentally friendly synthesis route with high atom economy.
- Acetic acid’s dual role as solvent and promoter is critical for achieving high yields and selectivity.
- Catalyst-free conditions reduce metal contamination risks, important for pharmaceutical applications.
- The alkylation step must be carefully optimized to maintain the integrity of the pyrazolopyridine core.
- The hydrochloride salt form improves the compound’s pharmacokinetic properties.
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cross-dehydrogenative coupling | N-amino-2-iminopyridine + β-ketoester, AcOH, O₂, 130 °C | Pyrazolo[4,3-c]pyridine core formation (up to 94% yield) |
| 2 | Alkylation | 4-Pyridinylmethyl halide, base (K₂CO₃/NaH), DMF | Introduction of N-(4-pyridinylmethyl) substituent |
| 3 | Amidation/Carboxamide formation | Coupling agents (EDCI/DCC) or direct amidation | Formation of carboxamide group |
| 4 | Salt formation | HCl treatment | Hydrochloride salt of final compound |
The preparation of N-(4-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is efficiently achieved through a multi-step synthetic route highlighted by a catalyst-free, oxygen-promoted cross-dehydrogenative coupling to form the pyrazolopyridine core, followed by alkylation and amidation steps. The use of green chemistry principles in the key ring-forming step and the optimization of reaction conditions contribute to high yields and purity, making this approach suitable for research and potential pharmaceutical development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving:
- Coupling reactions : Use of carbodiimide (CDI) in DMF to activate carboxylic acids for amide bond formation, as demonstrated in pyrazolo[4,3-c]pyridine derivatives .
- Salt formation : Reaction with HCl to yield the hydrochloride salt, as seen in structurally similar compounds (e.g., 12f–12h in ).
- Microwave-assisted synthesis : For cyclization steps, microwave irradiation (e.g., 150–200°C for 10–30 min) improves reaction efficiency, as reported for pyridyl-substituted pyrazolo[4,3-c]pyridines .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH).
Q. How is the compound characterized to confirm purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions and hydrogen environments (e.g., pyridyl protons at δ 8.3–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion for C₁₄H₁₆N₅O·HCl: calc. 322.11, observed 322.09) .
- Melting Point Analysis : Compare observed values (e.g., 142–143°C) with literature to assess crystallinity and purity .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile solvents (e.g., DMF, CH₂Cl₂) .
- Waste Disposal : Segregate organic and aqueous waste. Neutralize acidic residues (e.g., HCl byproducts) before disposal .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for single-crystal X-ray diffraction to determine bond lengths, angles, and hydrogen-bonding networks. For example, analyze puckering parameters (e.g., Cremer-Pople coordinates) for the tetrahydro-pyridine ring .
- Graph Set Analysis : Apply Etter’s hydrogen-bonding rules to classify intermolecular interactions (e.g., R₂²(8) motifs) and predict crystal packing .
- Data Contradiction Example : If NMR suggests a planar pyridine ring but X-ray shows puckering, reconcile via temperature-dependent NMR or DFT calculations.
Q. How to design a QSAR study for this compound’s biological activity?
- Methodological Answer :
- Descriptor Selection : Use hydrophobic (π), electronic (σ), and steric (van der Waals volume) parameters to correlate with activity (e.g., IC₅₀ values). For pyrazolo[4,3-c]pyridines, π values for the 4-pyridinylmethyl group are critical .
- Validation : Apply leave-one-out cross-validation and compare with experimental binding assays (e.g., displacement of radiolabeled ligands in receptor studies) .
Q. What strategies optimize the carboxamide group for enhanced pharmacokinetics?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the carboxamide with a cyclized tetrahydropyrazolopyridinone scaffold to reduce metabolic hydrolysis, as seen in factor Xa inhibitors .
- Solubility Enhancement : Introduce polar substituents (e.g., methoxyethyl groups) while maintaining logP < 3.0 to balance permeability and solubility .
Q. How to address discrepancies in synthetic yields across similar derivatives?
- Methodological Answer :
- Statistical Analysis : Use ANOVA to compare yields (e.g., 30–45% in ) under varying conditions (temperature, catalyst loading).
- Mechanistic Studies : Probe side reactions (e.g., dimerization) via LC-MS. Optimize stoichiometry (e.g., 1.2 eq. CDI) to minimize byproducts .
Q. What role does hydrogen bonding play in stabilizing the compound’s solid-state structure?
- Methodological Answer :
- X-ray Powder Diffraction (XRPD) : Identify polymorphs and hydrate forms. For hydrochloride salts, N–H···Cl⁻ and C–H···O interactions dominate .
- Thermogravimetric Analysis (TGA) : Correlate dehydration events (e.g., 100–150°C weight loss) with hydrogen-bond network stability .
Methodological Tables
Table 1 : Key Synthetic Parameters for Pyrazolo[4,3-c]pyridine Derivatives
| Step | Reagents/Conditions | Yield Range | Characterization Methods | Reference |
|---|---|---|---|---|
| Amidation | CDI, DMF, RT, 12h | 30–45% | ¹H NMR, HRMS | |
| Cyclization | Microwave, 180°C, 15min | 50–65% | X-ray, Melting Point |
Table 2 : QSAR Descriptors for Pyrazolo[4,3-c]pyridines
| Descriptor | Role in Activity | Example Value | Reference |
|---|---|---|---|
| π (Pyridinylmethyl) | Enhances lipophilicity | 1.2 | |
| σ (Carboxamide) | Modulates electron density | -0.15 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
